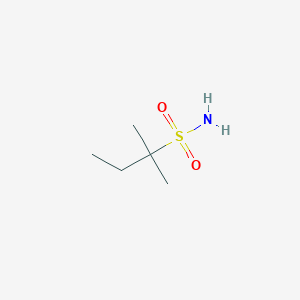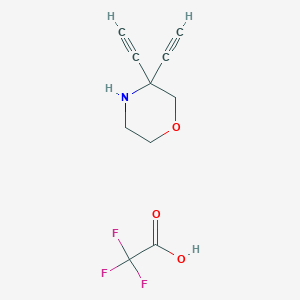
3,3-Diethynylmorpholine; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethynylmorpholine; trifluoroacetic acid: is a chemical compound with the following properties:
IUPAC Name: 3,3-diethynylmorpholine 2,2,2-trifluoroacetate
CAS Number: 2613385-76-3
Molecular Weight: 249.19 g/mol
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for 3,3-diethynylmorpholine involves the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction proceeds via alkyne addition to the morpholine ring.
Reaction Conditions::Reagents: Morpholine, acetylene
Catalyst: Typically a metal-catalyzed system (e.g., palladium or copper)
Solvent: Organic solvents (e.g., tetrahydrofuran, dichloromethane)
Temperature: Room temperature to mild heating
Industrial Production:: While there isn’t extensive industrial-scale production of this compound, it is synthesized in research laboratories for specific applications.
Analyse Chemischer Reaktionen
3,3-Diethynylmorpholine can undergo various reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Aldehydes, carboxylic acids, and substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethynylmorpholine finds applications in:
Chemistry: As a building block for organic synthesis and functionalization.
Biology: Used in bioconjugation and labeling studies.
Medicine: Investigated for potential drug development due to its unique structure.
Industry: Limited applications in specialty chemicals.
Wirkmechanismus
The exact mechanism of action is context-dependent. its alkyne functionality allows for click chemistry reactions, making it useful for bioorthogonal labeling and drug conjugation.
Vergleich Mit ähnlichen Verbindungen
While 3,3-Diethynylmorpholine is relatively unique due to its specific alkyne substitution pattern, similar compounds include:
- Ethynylmorpholine
- Propargylmorpholine
Eigenschaften
Molekularformel |
C10H10F3NO3 |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
3,3-diethynylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1-2,9H,5-7H2;(H,6,7) |
InChI-Schlüssel |
DSYZDTXQHCYWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
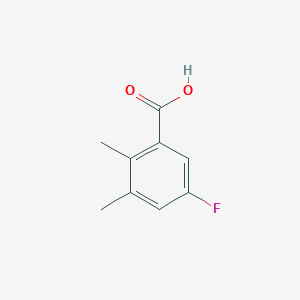
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
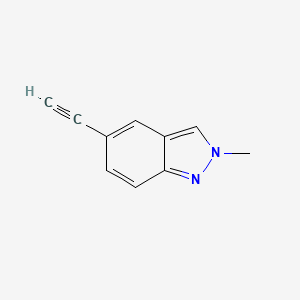
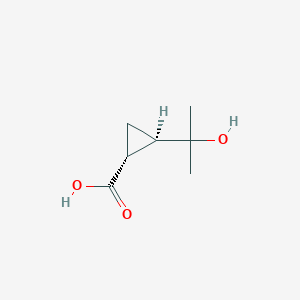
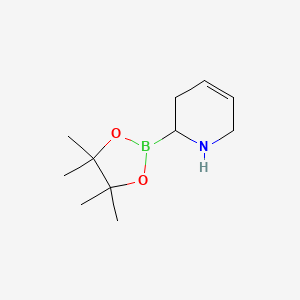

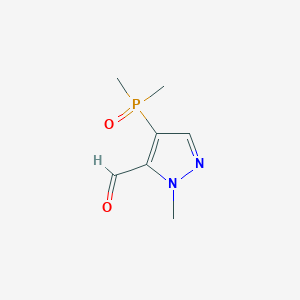
![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)
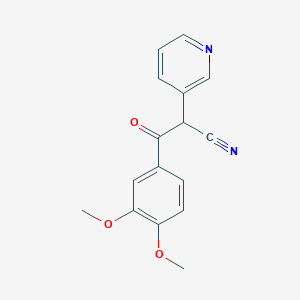
![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)

